2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Description

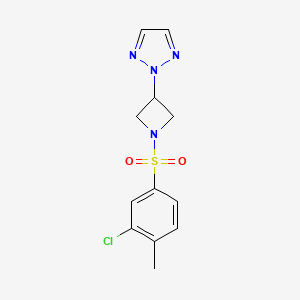

The compound 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic molecule featuring a sulfonyl-linked azetidine-triazole scaffold. Its structure comprises:

- A 3-chloro-4-methylphenylsulfonyl group, which contributes to electron-withdrawing and hydrophobic properties.

- A four-membered azetidine ring (N-containing saturated heterocycle), offering conformational rigidity.

Applications may include medicinal chemistry (e.g., enzyme inhibition) or materials science, though further experimental validation is required.

Properties

IUPAC Name |

2-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S/c1-9-2-3-11(6-12(9)13)20(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYYCTJRDPCMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.

Attachment of the Chloro-Methylphenyl Group: This step involves electrophilic aromatic substitution reactions where the chloro-methylphenyl group is introduced.

Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the azetidine ring or the triazole ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced azetidine or triazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Some studies have reported that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Notably, specific derivatives have shown promising results against breast cancer cell lines .

Anti-inflammatory Effects

Research has indicated that triazole compounds can modulate inflammatory pathways. The sulfonamide group may enhance the anti-inflammatory activity of the triazole core by inhibiting cyclooxygenase enzymes .

Agricultural Applications

Triazoles are also utilized in agriculture as fungicides. Their ability to inhibit fungal sterol biosynthesis makes them effective against various plant pathogens. Compounds like 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole may serve as lead structures for developing new agricultural chemicals aimed at protecting crops from fungal diseases .

Material Science Applications

In material science, triazoles are explored for their role in synthesizing polymers and coordination compounds. Their unique chemical properties allow them to act as ligands in metal complexes, which can be used in catalysis or as sensors . The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. Results indicated that compounds with a sulfonamide group displayed enhanced activity compared to those without it .

- Anticancer Research : A series of experiments assessed the cytotoxic effects of synthesized triazole derivatives on different cancer cell lines. One derivative exhibited an IC50 value lower than 1 μM against HepG2 liver cancer cells, indicating potent anticancer activity .

- Agricultural Application : Field trials demonstrated that a triazole-based fungicide significantly reduced fungal infection rates in crops compared to untreated controls, showcasing its potential as an effective agricultural agent .

Mechanism of Action

The mechanism of action of 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the triazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it structurally and functionally with analogs from the literature. Key comparisons focus on substituent effects, ring systems, and bioactivity.

Table 1: Structural and Functional Comparison

*Estimated using computational tools (e.g., ChemDraw).

Key Findings:

Substituent Effects :

- The 3-chloro-4-methyl group on the phenyl ring enhances lipophilicity (logP ~3.2) compared to unsubstituted analogs (logP ~2.5 for X = H ). This may improve membrane permeability but reduce aqueous solubility.

- Chlorine’s electron-withdrawing nature could stabilize sulfonyl-group interactions in enzymatic binding pockets, as seen in COX-2 inhibitors like SC-558 .

The 1,2,3-triazole moiety offers metabolic resistance compared to ester or amide linkages in analogs like compound 1f (X = (C=O)OCH2CH3) .

Biological Activity :

- While the target compound’s activity is uncharacterized in the evidence, structurally related sulfonamides (e.g., SC-558 derivatives) show COX-2 inhibition . The triazole group may further modulate selectivity for kinases or proteases.

- Sulfanyl-pyrazole analogs () exhibit antimicrobial properties, suggesting the sulfonyl-azetidine-triazole scaffold could be repurposed for similar applications .

Biological Activity

The compound 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound features a triazole ring fused with an azetidine moiety and a sulfonyl group attached to a chlorinated aromatic ring. The presence of the sulfonyl group is significant as it can interact with various biological targets, potentially inhibiting enzyme activity and influencing cellular pathways.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The sulfonyl group can act as a Michael acceptor, interacting with nucleophilic sites on enzymes.

- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties, likely through disruption of cell wall synthesis or interference with nucleic acid synthesis .

- Antioxidant Effects : Some studies have indicated that triazoles can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Biological Activities

Recent investigations into the biological activities of triazole compounds have highlighted several key areas:

Antimicrobial Activity

-

Inhibition of Bacterial Growth : Compounds similar to 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole have shown promising results against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Organisms Triazole A 4 MRSA Triazole B 8 E. coli Triazole C 2 Staphylococcus aureus

Enzyme Inhibition

Research has demonstrated that certain triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. This inhibition can lead to potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Case Studies

- Case Study on Antimicrobial Properties : A study conducted on various triazole derivatives showed that modifications to the sulfonyl group significantly enhanced antimicrobial activity. The compound's structure was optimized to improve solubility and bioavailability, leading to MIC values as low as 1 µg/mL against resistant strains of bacteria.

- Case Study on Neuroprotective Effects : Another investigation focused on the neuroprotective effects of triazoles in vitro demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via "Click" chemistry (azide-alkyne cycloaddition) and sulfonylation reactions. Key steps include:

- Azetidine ring formation : Cyclization of β-chloroamines or reductive amination of ketones .

- Sulfonylation : Reacting the azetidine intermediate with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN) in anhydrous DMF at 0–5°C to minimize side reactions .

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate as a reducing agent to stabilize the Cu(I) catalyst .

- Yield Optimization : Use high-purity reagents, inert atmosphere (N/Ar), and monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : and NMR to confirm regiochemistry of the triazole and sulfonamide groups.

- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Resolve dihedral angles between the triazole, azetidine, and sulfonylphenyl groups to confirm stereoelectronic effects .

Q. What are the primary biological targets of this compound, and how can its activity be assayed?

- Targets : Likely interacts with enzymes or receptors via the triazole ring (hydrogen bonding) and sulfonamide group (electrophilic interactions) .

- Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays with ATP analogs).

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the sulfonylphenyl group influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl vs. methyl) reduce binding affinity to flat active sites but enhance selectivity for hydrophobic pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase sulfonamide electrophilicity, enhancing covalent interactions with catalytic residues .

- Experimental Design : Synthesize analogs with systematic substituent variations and compare IC values in enzyme assays.

Q. What crystallographic data reveal about the compound’s conformational flexibility?

- Key Findings :

- Dihedral angles between the triazole and azetidine rings typically range from 45°–60°, indicating moderate torsional strain .

- The sulfonyl group adopts a planar conformation, facilitating π-stacking with aromatic residues in target proteins .

Q. How can computational modeling predict off-target interactions or toxicity?

- Approaches :

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) .

- ADMET Prediction : Tools like SwissADME to assess permeability, metabolic stability, and hERG channel liability .

Q. How to resolve contradictions in biological activity data across different studies?

- Case Example : Discrepancies in antifungal activity may arise from variations in assay conditions (e.g., pH, serum content).

- Resolution :

- Standardize protocols (CLSI guidelines for MIC assays).

- Validate results with orthogonal assays (e.g., time-kill curves vs. metabolic activity assays) .

Methodological Challenges and Solutions

Q. What strategies mitigate racemization during azetidine ring synthesis?

- Chiral Pool Approach : Use enantiopure starting materials (e.g., (R)- or (S)-azetidine precursors).

- Kinetic Control : Conduct reactions at low temperatures (-20°C) to slow racemization .

Q. How to optimize reaction conditions for scale-up without compromising yield?

- Process Parameters :

- Solvent Selection : Replace DMF with MeCN or THF for easier removal during workup.

- Catalyst Loading : Reduce Cu(I) catalyst to 0.5–1 mol% to minimize metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.